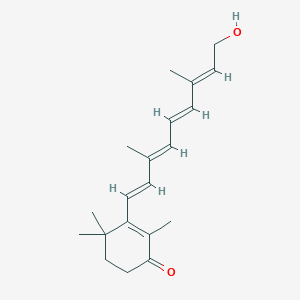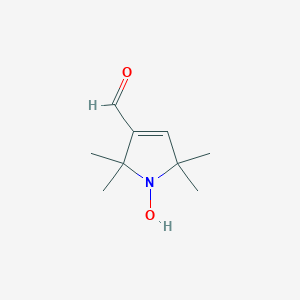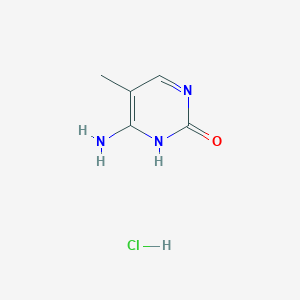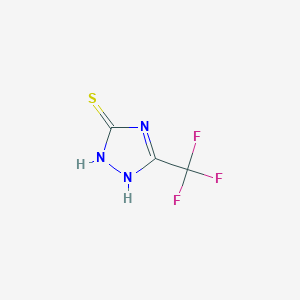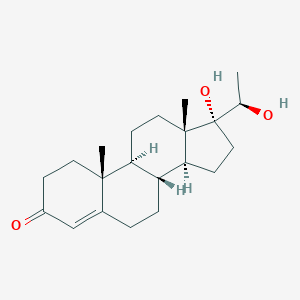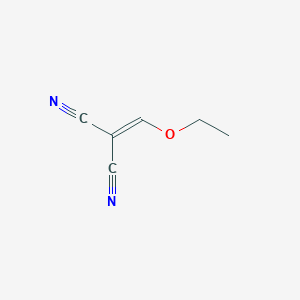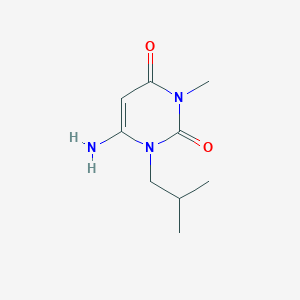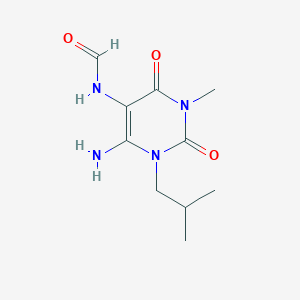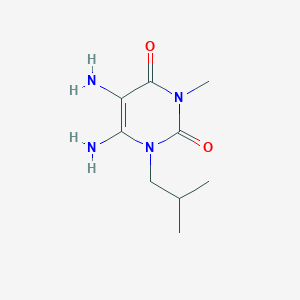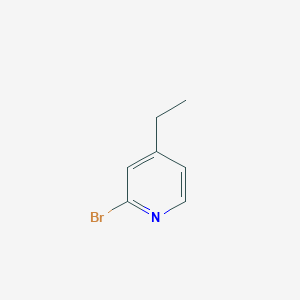
Cloruro de DOTAP
Descripción general
Descripción
Synthesis Analysis
The synthesis of Dotap chloride and its analogs, which differ in fatty acid chains, is achieved through a quasi-one-pot reaction, leading to products that are purified by simple recrystallization. This synthesis method highlights the simplicity and efficiency in producing Dotap chloride and its variants for further applications (Massing, Kley, Gürtesch, & Fankhaenel, 2000).
Molecular Structure Analysis
The molecular structure of Dotap chloride and related compounds, such as DOTMA, is crucial for understanding their interaction mechanisms, especially in gene delivery. The structural analysis of DOTMA, a closely related compound, provides insight into the effective transfection activity due to specific structural characteristics, including the cationic head group and hydrophobic chains' arrangement (Ren, Song, Zhang, & Liu, 2000).
Chemical Reactions and Properties
The chemical reactions and properties of Dotap chloride are influenced by its interaction with other substances, such as the formation of complexes with gadolinium, which are used in MRI contrast agents. These interactions are pivotal for understanding the functional capabilities and limitations of Dotap chloride in various applications (Aime et al., 1992).
Physical Properties Analysis
The physical properties of Dotap chloride, including its behavior in bilayer membranes and its interactions with other lipids like DPPC, are essential for its application in forming stable, unilamellar vesicles. These properties are critical for the development of liposomal formulations for gene delivery and other therapeutic applications (Cinelli et al., 2007).
Chemical Properties Analysis
The chemical properties of Dotap chloride, such as its interaction with nucleic acids and proteins for transfection purposes, are fundamental to its role in gene delivery. Understanding the interplay of physicochemical parameters of Dotap formulations can shed light on the mechanisms of lipofection and its efficiency in vitro and in vivo (Simberg, Weisman, Talmon, & Barenholz, 2004).
Aplicaciones Científicas De Investigación
Preparación de liposomas
El cloruro de DOTAP se utiliza para la preparación de liposomas catiónicos . Los liposomas son vesículas esféricas que tienen al menos una bicapa lipídica. Se pueden utilizar para administrar fármacos y material genético a una célula .
Formación del complejo liposomas-ADN
El this compound también se utiliza en la formación de complejos liposomas-ADN . Estos complejos se utilizan en terapia génica, ya que pueden administrar ADN o ARN terapéutico a las células .
Evaluación de la producción de factor de necrosis tumoral α (TNF- α)
El this compound se ha utilizado para evaluar la producción de factor de necrosis tumoral α (TNF- α) . TNF-α es una proteína de señalización celular involucrada en la inflamación sistémica y es una de las citocinas que constituyen la reacción de fase aguda
Mecanismo De Acción
Target of Action
Dotap chloride, also known as 1,2-dioleoyl-3-trimethylammonium propane, is a synthetic cationic lipid . The primary targets of Dotap chloride are nucleic acids and target cell membranes . The key structural element of Dotap chloride is its quaternary ammonium headgroup, which is responsible for interactions with these targets .
Mode of Action
Dotap chloride interacts with its targets by forming stable cationic liposomes in solution . These liposomes readily absorb DNA and other negatively charged organic compounds . The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .
Biochemical Pathways
The biochemical pathways affected by Dotap chloride involve the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells . This process is facilitated by the formation of stable cationic liposomes, which absorb the negatively charged molecules and deliver them into the cells .
Result of Action
The result of Dotap chloride’s action is the efficient transfection of cells with DNA, RNA, and other negatively charged molecules . These complexes fuse with the cell membrane and release DNA into the cytoplasm . The cells are transfected efficiently without cytotoxic effects .
Action Environment
The action environment of Dotap chloride can influence its efficacy and stability. For instance, the choice of counterion strongly affects both lipid packing and hydration of Dotap, which are important considerations for its usage in transfection . Furthermore, the solubility of Dotap chloride in water solutions is affected by the binding of the counterion to the headgroup .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTUUUQYQYKCR-LQDDAWAPSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132172-61-3 | |
| Record name | Dotap chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOTAP CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




